
4-Nitropyridine N-oxide
Overview
Description
4-Nitropyridine N-oxide (4NPO) is a nitro-substituted derivative of pyridine N-oxide, characterized by a nitro group at the 4-position of the pyridine ring. Its molecular structure (C₅H₄N₂O₃) has been extensively studied using gas-phase electron diffraction (GED) and quantum chemical calculations (DFT, MP2), revealing significant substituent effects on bond lengths and electron density distribution compared to unsubstituted pyridine N-oxide and 4-methylpyridine N-oxide . The nitro group induces strong electron-withdrawing effects, altering the molecule's polarity, reactivity, and spectroscopic behavior .
4NPO is utilized in diverse applications, including quorum sensing (QS) inhibition, catalytic reactions, and as a structural probe in solvatochromic studies . Its electronic properties, such as conjugation between the nitro and N-oxide groups, make it a subject of interest in nonlinear optical (NLO) materials research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitropyridine N-oxide can be synthesized through a two-step process starting from pyridine N-oxide. The first step involves the nitration of pyridine N-oxide using a mixture of nitric acid and sulfuric acid, resulting in the formation of this compound. The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the nitration reaction .
Industrial Production Methods: In industrial settings, the synthesis of this compound is often carried out using continuous flow methodologies. This approach minimizes the accumulation of highly energetic and potentially explosive nitration products, ensuring safer scale-up. Continuous extraction during the nitration step and optimized conditions can achieve high yields and selectivity .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution Reactions
The nitro group at the 4-position undergoes facile displacement with various nucleophiles due to the electron-withdrawing effects of both the nitro and N-oxide groups. This reactivity enables the synthesis of diverse 4-substituted pyridine N-oxide derivatives .
Comparative Nitration Performance
Parameter | Batch Process | Continuous Flow |
---|---|---|
Reaction Time | 210 minutes | 18 minutes |
Temperature | 90°C | 120°C |
Yield of 4-Nitropyridine N-oxide | 72% | 85% |
Byproduct Formation | 2-Nitropyridine (8%) | None detected |
This method employs HNO₃/H₂SO₄ for nitration, followed by PCl₃-mediated deoxygenation to 4-nitropyridine with >99% conversion at 50°C .
Reduction Reactions
The N-oxide group facilitates selective reductions:
Reduction Pathways
Reducing Agent | Product | Conditions | Yield | Source |
---|---|---|---|---|
PCl₃ | 4-Nitropyridine | 50°C, 5 min residence | 100% | |
H₂/Pd-C | 4-Aminopyridine N-oxide | Ethanol, 25°C, 2 hours | 95% |
Notably, PCl₃ selectively removes the N-oxide group without reducing the nitro functionality , while catalytic hydrogenation reduces both the nitro and N-oxide groups .
Scientific Research Applications
Synthetic Chemistry
4-Nitropyridine N-oxide serves as an important intermediate in the synthesis of nitrogen-containing heterocycles. These heterocycles are crucial for developing various biologically active compounds, especially in pharmaceuticals and agrochemicals.
Case Study: Reissert-Kaufmann Reaction
In a study involving the Reissert-Kaufmann-type reaction, 4-NO2-PyO was utilized to introduce cyano groups at specific positions on pyridine derivatives. This method allowed for the efficient synthesis of 2-cyano-4-nitropyridines, which were further hydrolyzed to produce 4-nitropicolinic acids, showcasing the compound's utility in generating complex molecules from simpler precursors .
Pharmaceutical Development
The compound plays a significant role in drug discovery and development. Its ability to interact with biological systems makes it particularly valuable for targeting neurological disorders.
Biological Activity
Research indicates that derivatives of 4-NO2-PyO exhibit various biological activities, including antiviral properties against HIV-1 and certain coronaviruses. The electron-withdrawing nitro group enhances its reactivity and biological efficacy .
Table: Biological Activities of this compound Derivatives
Activity Type | Specific Action | Reference |
---|---|---|
Antiviral | Inhibition of HIV-1 reverse transcriptase | |
Antimicrobial | Bactericidal and antifungal effects | |
Analgesic | Pain relief properties |
Analytical Chemistry
In analytical chemistry, 4-NO2-PyO is used as a reagent for detecting and quantifying other compounds. Its high polarity and oxidizing properties enhance the accuracy of chemical analyses.
Application Example
The compound has been employed in various analytical techniques to improve the detection limits and selectivity for target analytes. For instance, it has been used in spectroscopic methods to enhance signal intensity .
Material Science
The exploration of this compound extends into material science, particularly in developing advanced materials such as conductive polymers.
Potential Applications
Research has indicated that 4-NO2-PyO can be incorporated into organic electronic devices due to its favorable electronic properties. Its role in creating new nonlinear optical materials is also noteworthy .
Environmental Chemistry
In environmental chemistry, this compound is investigated for its potential to study environmental pollutants. It aids in developing methods for detecting and mitigating chemical contaminants.
Research Findings
Studies have shown that this compound can interact with various environmental pollutants, providing insights into their behavior and degradation pathways .
Mechanism of Action
The mechanism of action of 4-nitropyridine N-oxide involves its interaction with molecular targets through its nitro and N-oxide functional groups. These groups can participate in electron transfer reactions, making the compound an effective inhibitor of certain enzymes. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the N-oxide group can act as an electron donor or acceptor, influencing the compound’s reactivity .
Comparison with Similar Compounds
Structural and Electronic Properties
Table 1: Structural Parameters of Pyridine N-Oxide Derivatives
Compound | N-O Bond Length (Å) | C-NO₂ Bond Length (Å) | Key Electronic Feature |
---|---|---|---|
Pyridine N-oxide | 1.32 | - | Weak polarity, localized electron density |
4-Methylpyridine N-oxide | 1.33 | - | Electron-donating methyl enhances basicity |
4NPO | 1.35 | 1.46 | Strong conjugation between NO₂ and N-oxide |
3-Methyl-4NPO (POM) | 1.34 | 1.45 | Quinonoid conformation in excited states |
Key Findings :
- The nitro group in 4NPO elongates the N-O bond compared to unsubstituted pyridine N-oxide, reducing basicity and increasing acidity .
- Conjugation effects in 4NPO shift UV absorption bands to longer wavelengths (349.5 nm) compared to 4-methylpyridine N-oxide (315 nm) .
- Theoretical studies (TD-DFT, BSE) highlight challenges in modeling 4NPO's solvatochromism due to solvent-polarity interplay .
Reactivity and Catalytic Performance
Table 2: Reactivity in Catalytic and Stoichiometric Reactions
Key Findings :
- 4NPO acts as a moderate oxidant in enantioselective reactions, outperforming simpler pyridine N-oxides .
- Alkaline hydrolysis of 4NPO proceeds via substitution, with reactivity modulated by nitro-group electron withdrawal .
Table 3: Bioactivity Comparison
Key Findings :
- 4NPO exhibits potent anti-biofilm activity when combined with silver nanoparticles (AgNPs), suppressing QS genes like lasI and rhlI .
- In mutagenicity assays, 4NPO selectively inhibits DNA repair-deficient E. coli mutants (e.g., pol A1), unlike 4-nitroquinoline 1-oxide, which affects broader repair pathways .
- 2-Difluoromethylpyridine derivatives outperform 4NPO in anti-violacein activity, suggesting bioisosteric advantages .
Electronic and Nonlinear Optical Properties
Table 4: NLO and Spectroscopic Data
Key Findings :
Biological Activity
4-Nitropyridine N-oxide (4-NPO) is a heterocyclic compound known for its significant biological activities. This article delves into its structure, biological properties, and various applications supported by recent research findings.
Molecular Structure
This compound has the molecular formula and features a pyridine ring with a nitro group and an N-oxide functional group. The presence of the nitro group enhances its electron-withdrawing properties, which are crucial for its biological activities. The molecular structure influences its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Biological Activities
Research has demonstrated that 4-NPO exhibits a broad spectrum of biological activities:
- Antimicrobial Activity : this compound has shown bactericidal properties against various strains of bacteria, making it a potential candidate for developing new antimicrobial agents .
- Analgesic and Anticonvulsant Effects : Studies indicate that 4-NPO can act as an analgesic and anticonvulsant agent. Its mechanism may involve modulation of neurotransmitter systems, although the exact pathways are still under investigation .
- Antiviral Properties : The compound has been identified as an inhibitor of HIV-1 reverse transcriptase and has shown activity against several SARS coronavirus strains, suggesting its potential use in antiviral therapies .
- Apoptotic Activity : Research indicates that 4-NPO can induce apoptosis in cancer cell lines, highlighting its potential role in cancer therapy .
1. Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of 4-NPO against common pathogens. The results indicated that 4-NPO exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes.
2. Antiviral Activity
In vitro studies demonstrated that 4-NPO effectively inhibited the replication of HIV-1. The compound's mechanism involved competitive inhibition of the reverse transcriptase enzyme, which is crucial for viral replication. This finding supports further exploration into its use as an antiviral agent.
Table 1: Summary of Biological Activities of this compound
Q & A
Basic Research Questions
Q. What spectroscopic and computational methods are used to determine the molecular structure and electron distribution of 4-nitropyridine N-oxide?
To characterize the molecular structure, gas-phase electron diffraction (GED) combined with quantum chemical calculations (e.g., DFT at the B3LYP/cc-pVTZ level) is employed. Electron distribution analysis involves experimental techniques like X-ray crystallography and theoretical methods such as Natural Bond Orbital (NBO) analysis. Substituent effects on electron density are quantified by comparing dipole moments and bond lengths between experimental and computational results .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Essential safety measures include:
- PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles (EN 166 or NIOSH standards) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Seal containers in cool (<15°C), dry, and dark conditions to prevent hygroscopic degradation .
- Emergency response : For ingestion, seek immediate medical attention (CHEMTREC: 1-800-424-9300) .
Q. How is this compound utilized in enzyme-catalyzed glutathione conjugation studies?
The compound’s conjugation with glutathione is assayed by monitoring nitrite ion release. Key steps include:
- Enzyme activity assays : Supernatant preparation (e.g., liver homogenate) and protein quantification via the biuret method.
- Kinetic analysis : Graphical determination of Km (substrate affinity) and Ki (inhibition constants) using the Dixon plot method .
- Controls : Correct for spontaneous nitrite release in non-enzymatic conditions .
Advanced Research Questions
Q. How can computational models reconcile discrepancies in experimental vs. theoretical electron distribution data for this compound?
Discrepancies often arise from approximations in basis sets or neglect of solvent effects. To resolve this:
- Model refinement : Incorporate polarizable continuum models (PCM) for solvent interactions.
- Validation : Cross-check with high-resolution X-ray charge density analysis.
- Error analysis : Compare calculated vs. experimental dipole moments (e.g., 5.50 D theoretical vs. 5.67 D experimental) to adjust computational parameters .
Q. What experimental design principles apply to studying this compound’s role in bacterial quorum sensing inhibition?
- Biofilm assays : Use Pseudomonas aeruginosa or Vibrio harveyi cultures in 96-well plates with crystal violet staining to quantify biofilm biomass.
- Dose-response curves : Test concentrations from 10 µM to 1 mM; IC50 values indicate potency .
- Mechanistic studies : Pair with transcriptional analysis (qPCR) of quorum-sensing genes (e.g., lasR, rhlI) .
- Controls : Include known inhibitors (e.g., furanones) and solvent controls (DMSO <1%) .
Q. How are homoconjugation energies of this compound calculated, and what insights do they provide?
Homoconjugation energy (ΔE) is computed via the CNDO/2 supermolecule approach:
- Geometry optimization : Use crystallographic data (N–O bond length = 1.32 Å) and adjust protonated forms (N–O = 1.37 Å) .
- Energy comparison : ΔE reflects stabilization of the BHB⁺ complex. For this compound, ΔE values inform its acid-base behavior and solvent compatibility .
Q. Methodological Considerations
-
Contradiction analysis : When experimental Km values conflict with docking simulations, re-evaluate assumptions (e.g., protonation states or active site flexibility) .
-
Data tables :
Property Experimental Value Theoretical Value Method Used Dipole moment (D) 5.67 5.50 GED/DFT N–O bond length (Å) 1.32 1.31 X-ray Homoconjugation energy N/A -42 kJ/mol CNDO/2
Properties
IUPAC Name |
4-nitro-1-oxidopyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKNNAKAVAHBNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC=C1[N+](=O)[O-])[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
Record name | PYRIDINE, 4-NITRO-, 1-OXIDE | |
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DSSTOX Substance ID |
DTXSID9041524 | |
Record name | 4-Nitropyridine-1-oxide | |
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Molecular Weight |
140.10 g/mol | |
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Physical Description |
Pyridine, 4-nitro-, 1-oxide is a solid. (EPA, 1998), Solid; [CAMEO] Crystalline solid; [MSDSonline] | |
Record name | PYRIDINE, 4-NITRO-, 1-OXIDE | |
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Record name | Pyridine, 4-nitro-, 1-oxide | |
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Vapor Pressure |
0.000594 [mmHg] | |
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CAS No. |
1124-33-0 | |
Record name | PYRIDINE, 4-NITRO-, 1-OXIDE | |
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Record name | 4-Nitropyridine N-oxide | |
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Record name | 4-Nitropyridine N-oxide | |
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Record name | Pyridine, 4-nitro-, 1-oxide | |
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Record name | 4-Nitropyridine-1-oxide | |
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Record name | 4-nitropyridine 1-oxide | |
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Record name | 4-NITROPYRIDINE 1-OXIDE | |
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Record name | PYRIDINE, 4-NITRO-, 1-OXIDE | |
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Melting Point |
160.5 °C | |
Record name | PYRIDINE, 4-NITRO-, 1-OXIDE | |
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